5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid
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Overview
Description
“5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid” is a complex organic compound that features both quinoxaline and pentanoic acid moieties. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid” typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Moiety: This can be achieved by the condensation of an o-phenylenediamine with a dicarbonyl compound.
Attachment of the Pentanoic Acid Chain: This step might involve the use of a suitable linker or coupling reagent to attach the quinoxaline derivative to a pentanoic acid precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline moiety.
Reduction: Reduction reactions could potentially modify the ketone groups present in the structure.
Substitution: Various substitution reactions could occur, especially at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could lead to alcohol or alkane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with quinoxaline structures are often investigated for their potential antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, derivatives of quinoxaline and pentanoic acid are studied for their pharmacological properties, including their potential as therapeutic agents.
Industry
Industrially, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for “5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid” would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline or quinoxaline-2-carboxylic acid.
Pentanoic Acid Derivatives: Compounds such as 4-oxopentanoic acid or 5-hydroxy-5-phenylpentanoic acid.
Uniqueness
“5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid” is unique due to its combination of quinoxaline and pentanoic acid structures, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
5-oxo-5-(3-oxo-2,4-dihydroquinoxalin-1-yl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-8-15(12(17)6-3-7-13(18)19)10-5-2-1-4-9(10)14-11/h1-2,4-5H,3,6-8H2,(H,14,16)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBOGZOEUKPEOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349393 |
Source
|
Record name | 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-60-7 |
Source
|
Record name | 3,4-Dihydro-δ,3-dioxo-1(2H)-quinoxalinepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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